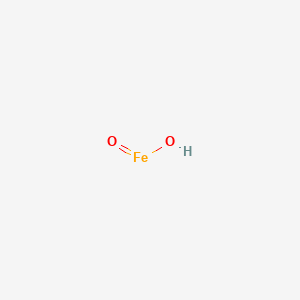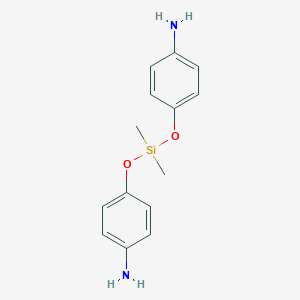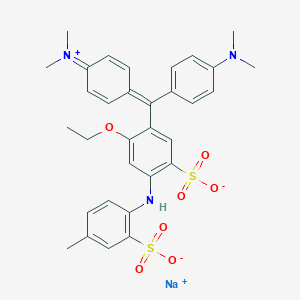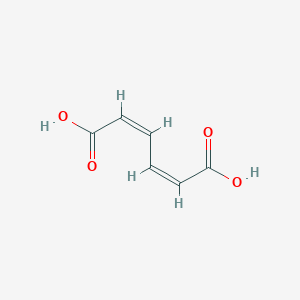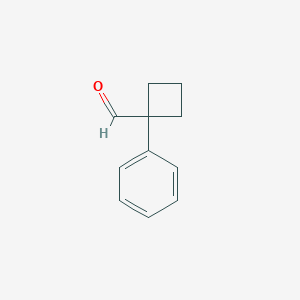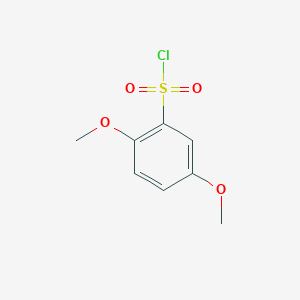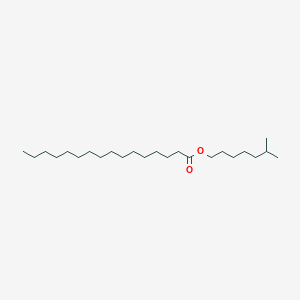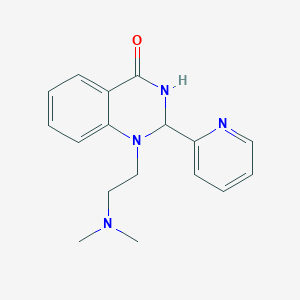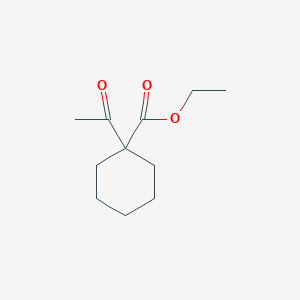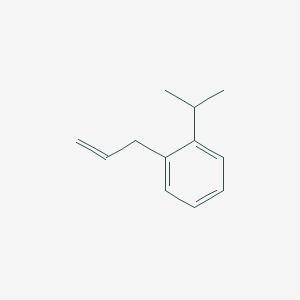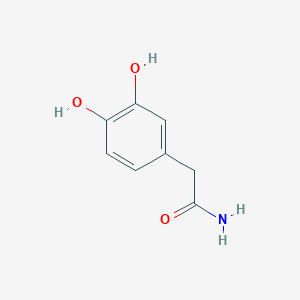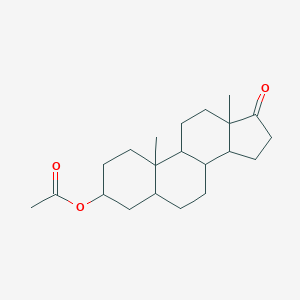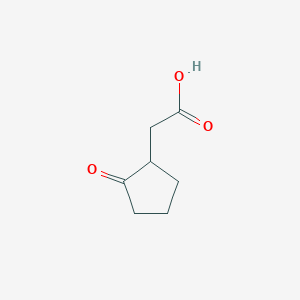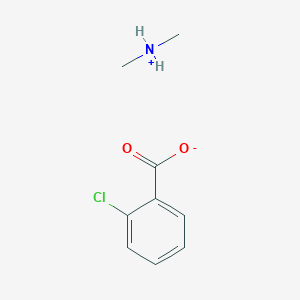
Benzac 354
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzac 354 is a chemical compound that has been used in scientific research for many years. It is a powerful tool for investigating the biochemical and physiological effects of various substances and processes. In
Mécanisme D'action
Benzac 354 works by reacting with ROS and forming a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. This allows researchers to measure the level of ROS in cells and tissues and investigate the role of ROS in various biological processes.
Effets Biochimiques Et Physiologiques
Benzac 354 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the production of ROS. It has also been shown to protect cells from oxidative damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzac 354 in lab experiments is its sensitivity and specificity for ROS. It allows researchers to measure ROS levels in real-time and in a non-invasive manner. However, one limitation is that it can only detect certain types of ROS and may not be suitable for all types of experiments.
Orientations Futures
There are many future directions for the use of Benzac 354 in scientific research. One area of interest is the role of ROS in cancer development and progression. Another area of interest is the use of Benzac 354 in drug discovery and development. It may also be used to investigate the role of ROS in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
Benzac 354 is synthesized through a multistep process that involves the reaction of various chemicals. The first step is the reaction of benzene with chloroacetyl chloride to form benzoyl chloride. This is then reacted with 3,5-dimethoxyaniline to form the final product, Benzac 354.
Applications De Recherche Scientifique
Benzac 354 has a wide range of scientific research applications. It is commonly used as a fluorescent probe to detect and quantify reactive oxygen species (ROS) in cells and tissues. It is also used to investigate the role of ROS in various biological processes such as inflammation, apoptosis, and aging.
Propriétés
Numéro CAS |
1338-32-5 |
|---|---|
Nom du produit |
Benzac 354 |
Formule moléculaire |
C9H12ClNO2 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-chlorobenzoate;dimethylazanium |
InChI |
InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |
Clé InChI |
JLEQUYOQVZXFFW-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
SMILES canonique |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Autres numéros CAS |
1338-32-5 |
Synonymes |
BENZAC354 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



